N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylpropanamide
Description
Properties
Molecular Formula |
C9H17NO4S |
|---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
N-(4-hydroxy-1,1-dioxothiolan-3-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C9H17NO4S/c1-9(2,3)8(12)10-6-4-15(13,14)5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12) |
InChI Key |
GWULIGIGIGFLBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1CS(=O)(=O)CC1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylpropanamide typically involves the reaction of 4-hydroxy-1,1-dioxo-1lambda6-thiolane with 2,2-dimethylpropanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylpropanamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The thiolane ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted thiolane derivatives .
Scientific Research Applications
N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylpropanamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and thiolane groups play a crucial role in its reactivity and binding to target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of amides and sulfone derivatives. Below is a comparative analysis with key analogs:
Structural Analogues and Key Features
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(4-Hydroxy-1,1-dioxo-1λ⁶-thiolan-3-yl)-2,2-dimethylpropanamide to achieve high yield and purity?
- Methodology :
- Solvent selection : Use dichloromethane (DCM) or ethanol with triethylamine as a catalyst to enhance reaction efficiency. Continuous flow reactors are recommended for large-scale synthesis to maintain precise control over temperature and reaction kinetics .
- Purification : Employ silica gel chromatography for isolation, followed by recrystallization in ethanol to improve purity. Monitor purity via HPLC with UV detection at 254 nm .
- Key considerations : Avoid prolonged exposure to moisture, as the sulfone group may hydrolyze.
Q. What spectroscopic and crystallographic techniques are critical for characterizing the structural features of this compound?
- Spectroscopy :
- NMR : Use - and -NMR to confirm the presence of the hydroxy group (δ ~5.2 ppm) and sulfone moiety (δ ~125–135 ppm for ) .
- FTIR : Identify characteristic peaks for the amide C=O stretch (~1650 cm) and sulfone S=O asymmetric stretch (~1300 cm) .
Advanced Research Questions
Q. How does the compound’s sulfone-thiolan moiety influence its enzyme inhibition activity, and what experimental designs can validate its mechanism?
- Mechanistic insights : The sulfone group enhances electrophilicity, facilitating covalent interactions with cysteine residues in enzyme active sites. The hydroxy group may participate in hydrogen bonding with catalytic residues .
- Experimental design :
- Kinetic assays : Use fluorogenic substrates to measure inhibition constants () under varying pH and temperature conditions.
- Molecular docking : Perform simulations with AutoDock Vina to predict binding poses in enzymes like cysteine proteases .
- Contradictions : Some studies report non-competitive inhibition, suggesting allosteric effects. Resolve this via mutagenesis studies on suspected binding pockets .
Q. What strategies address discrepancies in biological activity data between in vitro and in vivo models for this compound?
- Data reconciliation :
- Metabolic stability : Assess hepatic microsomal stability to identify rapid degradation pathways (e.g., CYP450-mediated oxidation of the thiolan ring) .
- Bioavailability : Use Caco-2 cell monolayers to evaluate intestinal permeability and plasma protein binding assays to quantify free fraction .
- Advanced models : Transition to zebrafish or organoid models to bridge the gap between cell-based assays and mammalian studies .
Q. How can researchers differentiate this compound’s bioactivity from structurally similar analogs (e.g., N-(4-fluorophenyl)-3-(benzothiazole))?
- Comparative analysis :
- SAR studies : Modify the hydroxy group (e.g., acetylation) or replace the sulfone with a carbonyl to assess changes in antimicrobial or anticancer activity .
- Electron-withdrawing effects : Compare IC values against analogs with halogenated aryl groups to evaluate electronic contributions to potency .
- Tools : Use QSAR models to correlate Hammett constants () with biological activity .
Key Methodological Recommendations
- Crystallography : Use SHELXL for refining twinned crystals and validate hydrogen-bonding networks with PLATON .
- Bioactivity validation : Combine SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to quantify binding thermodynamics .
- Synthetic scalability : Transition from batch to flow chemistry for reproducibility in multi-gram syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
